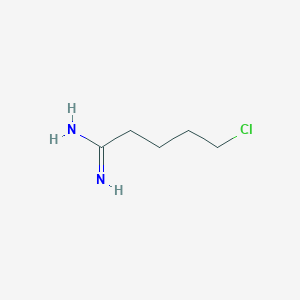

5-Chloro-pentanamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

775555-06-1 |

|---|---|

Molecular Formula |

C5H11ClN2 |

Molecular Weight |

134.61 g/mol |

IUPAC Name |

5-chloropentanimidamide |

InChI |

InChI=1S/C5H11ClN2/c6-4-2-1-3-5(7)8/h1-4H2,(H3,7,8) |

InChI Key |

STVCMVZLOVBLHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)CC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-pentanamidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-pentanamidine, and its hydrochloride salt, are chemical compounds with potential applications in organic synthesis and drug discovery. The presence of a reactive chloro group and an amidine functional group makes it an interesting building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for this compound hydrochloride.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 5-Chloropentanimidamide | N/A |

| CAS Number | 775555-06-1 | N/A |

| Molecular Formula | C5H11ClN2 | N/A |

| Molecular Weight | 134.61 g/mol | N/A |

| Chemical Name (HCl Salt) | 5-Chloropentanimidamide hydrochloride | N/A |

| CAS Number (HCl Salt) | 164982-33-6 | N/A |

| Molecular Formula (HCl Salt) | C5H12Cl2N2 | [1] |

| Molecular Weight (HCl Salt) | 171.07 g/mol | [1] |

Note: Physical properties such as melting point, boiling point, and solubility have not been found in published literature.

Chemical Structure

The chemical structure of this compound consists of a five-carbon chain with a chloro substituent at the 5-position and an amidine functional group at the 1-position.

Structure of this compound:

Proposed Synthesis: The Pinner Reaction

The most plausible and widely used method for the synthesis of amidines from nitriles is the Pinner reaction.[2][3][4] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[2]

Experimental Protocol: Synthesis of this compound hydrochloride

This proposed protocol is based on general Pinner reaction procedures and would require optimization for this specific substrate.[2]

Materials:

-

5-Chloropentanenitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia gas

-

Ammonium carbonate

Procedure:

-

Formation of the Imidate Salt (Pinner Salt):

-

A solution of 5-chloropentanenitrile (1.0 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation is achieved, leading to the precipitation of the ethyl 5-chloropentanimidate hydrochloride salt. The reaction must be carried out under strictly anhydrous conditions to prevent the formation of the corresponding ester.[2]

-

The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

-

Formation of the Amidine:

-

The dried imidate salt is suspended in anhydrous ethanol and cooled to 0-5 °C.[2]

-

Anhydrous ammonia gas is bubbled through the suspension until the solution becomes basic (pH ≥ 8).[2]

-

Ammonium carbonate (3.7 equivalents) is added to the reaction mixture.[2]

-

The mixture is stirred at room temperature for several hours (e.g., 10-12 hours) to allow for the conversion of the imidate to the amidine.[2]

-

The reaction mixture is then filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound hydrochloride.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[2]

Characterization

Due to the lack of published experimental data, the following are proposed analytical methods for the characterization of the synthesized this compound hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential to confirm the carbon skeleton and the presence of the chloro and amidine functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for N-H stretching of the amidine group and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Synthesis and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound hydrochloride.

References

Synthesis of 5-Chloro-pentanamidine Hydrochloride: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of 5-Chloro-pentanamidine hydrochloride. The primary synthesis route detailed is the Pinner reaction, a well-established method for the conversion of nitriles to amidines.

Core Synthesis Pathway: The Pinner Reaction

The most common and effective method for the synthesis of this compound hydrochloride is the Pinner reaction. This reaction proceeds in two main stages:

-

Formation of the Pinner Salt: The starting material, 5-chlorovaleronitrile, is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride. This acid-catalyzed reaction forms an imino ester intermediate, known as a Pinner salt (in this case, ethyl 5-chloro-pentanimidate hydrochloride).[1][2][3]

-

Amination to the Amidine: The Pinner salt is then treated with ammonia to replace the ethoxy group with an amino group, yielding the desired this compound, which is then isolated as its hydrochloride salt.[1]

The overall reaction is illustrated in the following diagram:

References

5-Chloro-pentanamidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-pentanamidine, a simple aliphatic amidine. While specific research applications and biological activities for this compound are not widely documented, this guide furnishes essential chemical data, a prospective synthetic route, and a general discussion of the chemical class to which it belongs.

Core Chemical Data

The fundamental chemical properties of this compound and its common salt form are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 775555-06-1 | Not available |

| Molecular Formula | C₅H₁₁ClN₂ | C₅H₁₂Cl₂N₂ |

| Molecular Weight | 134.61 g/mol | 171.07 g/mol |

| Chemical Structure | Cl-(CH₂)₄-C(=NH)NH₂ | Cl-(CH₂)₄-C(=NH)NH₂ · HCl |

Synthesis Protocol: The Pinner Reaction

The most direct synthetic route to this compound is the Pinner reaction, which converts a nitrile into an amidine via an imidate intermediate. The starting material for this synthesis is 5-chlorovaleronitrile.

Experimental Methodology

Materials:

-

5-chlorovaleronitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in anhydrous ethanol)

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt): A solution of 5-chlorovaleronitrile in a minimal amount of anhydrous ethanol is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, typically 0-5°C, until the precipitation of the ethyl 5-chloropentanimidate hydrochloride (the Pinner salt) is complete. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis to form this compound Hydrochloride: The isolated Pinner salt is suspended in anhydrous ethanol. The suspension is cooled, and anhydrous ammonia is passed through the mixture until the reaction is complete. Alternatively, a saturated solution of ammonia in ethanol can be used. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Isolation of this compound Hydrochloride: Upon completion of the ammonolysis, the solvent is removed under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

-

(Optional) Preparation of the Free Base: To obtain the free base, the hydrochloride salt is dissolved in a minimal amount of water and treated with a strong base (e.g., concentrated NaOH solution) at low temperature. The free base, which may be an oil or a solid, can then be extracted with a suitable organic solvent and purified.

Synthetic Pathway and Mechanism

The synthesis of this compound via the Pinner reaction proceeds in two main stages, as depicted in the following workflow and mechanistic diagrams.

The mechanism of the Pinner reaction involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile carbon, followed by ammonolysis of the resulting imidate.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or implication in signaling pathways for this compound. However, the amidine functional group is a well-known pharmacophore present in numerous biologically active compounds.

Amidine-containing molecules are known to engage in a variety of biological activities, including antimicrobial, antifungal, and antiparasitic effects.[1] Their basic nature allows them to be protonated at physiological pH, enabling interactions with negatively charged biological macromolecules such as DNA and proteins.[1] For instance, some heterocyclic diamidines have been shown to bind to the minor groove of DNA. More broadly, simple amidines like formamidine have been demonstrated to inhibit nitric oxide synthase.[2]

Given the structural simplicity of this compound, its biological profile is likely to be distinct from more complex amidine-containing drugs. Further research would be necessary to elucidate any specific biological targets or therapeutic potential.

Conclusion

This compound is a readily synthesizable aliphatic amidine. While its specific biological role remains to be investigated, the established reactivity of the amidine functional group suggests potential for this compound as a building block in medicinal chemistry or as a subject for primary biological screening. The provided synthetic protocol offers a clear pathway for its preparation, enabling further study by the scientific community.

References

Spectroscopic Characterization of 5-Chloro-pentanamidine: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Chloro-pentanamidine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted values derived from established spectroscopic principles and data for analogous functional groups. The content is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on typical values for the functional groups present in the molecule, including a chloroalkane and an amidine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the protons on the pentyl chain, influenced by the electron-withdrawing effects of the chlorine atom and the amidine group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~ 2.2 - 2.5 | Triplet | 2H |

| H-3 | ~ 1.6 - 1.9 | Quintet | 2H |

| H-4 | ~ 1.7 - 2.0 | Quintet | 2H |

| H-5 | ~ 3.5 - 3.7 | Triplet | 2H |

| -NH₂ | ~ 5.0 - 7.0 | Broad Singlet | 2H |

| =NH | ~ 7.0 - 9.0 | Broad Singlet | 1H |

¹³C NMR (Carbon-13 NMR)

The Carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 165 - 175 |

| C-2 | ~ 30 - 35 |

| C-3 | ~ 25 - 30 |

| C-4 | ~ 30 - 35 |

| C-5 | ~ 40 - 45[1] |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H stretch (amidine) | 3300 - 3500 | Two bands, typically broad[2] |

| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |

| C=N stretch (amidine) | 1640 - 1690 | Strong[3] |

| N-H bend (amidine) | 1580 - 1650 | Medium[2] |

| C-Cl stretch | 600 - 800 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak.

| m/z | Predicted Identity | Notes |

| [M]+ | C₅H₁₁ClN₂ | Molecular Ion |

| [M+2]+ | C₅H₁₁³⁷ClN₂ | Isotopic peak for ³⁷Cl, approximately 1/3 the intensity of the [M]+ peak. |

| Fragments | Various | Fragmentation may occur via alpha-cleavage adjacent to the nitrogen atoms and loss of HCl. |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

5-Chloro-pentanamidine: A Versatile Building Block for Modern Medicinal Chemistry

A Technical Whitepaper on the Potential Applications of a Bifunctional Aliphatic Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-pentanamidine is a bifunctional molecule that holds considerable, yet largely unexplored, potential as a versatile building block in medicinal chemistry. Its linear five-carbon backbone is adorned with two key functional groups: a terminal chlorine atom, a well-established pharmacomodulator and synthetic handle, and an amidine moiety, a potent hydrogen bond donor and a common feature in numerous biologically active compounds. This technical guide explores the prospective applications of this compound, detailing its synthesis, potential derivatizations, and hypothesized biological relevance. By leveraging the known reactivity of its constituent functional groups, this document aims to stimulate further investigation into this promising, yet underutilized, chemical entity for the development of novel therapeutics.

Introduction: The Strategic Value of Halogenated Aliphatic Amidines

The incorporation of halogen atoms, particularly chlorine, is a time-honored strategy in drug design. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The chlorine atom in this compound offers a reactive site for nucleophilic substitution, enabling its use as a scaffold for the construction of a diverse array of molecular architectures.

Concurrently, the amidine functional group is a key pharmacophore found in numerous clinically successful drugs.[3] As a strong base that is protonated at physiological pH, the amidinium cation can engage in crucial hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and DNA.[3] The strategic combination of a reactive chloro group and a biologically relevant amidine within a flexible aliphatic chain positions this compound as a molecule of significant interest for the synthesis of novel drug candidates.

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its exploration as a medicinal chemistry building block. A plausible and efficient route commences with the readily available 5-chloropentanenitrile. The synthesis can be achieved via the well-established Pinner reaction, which converts nitriles into imidates, followed by aminolysis to yield the desired amidine.[3][4][5][6]

Experimental Protocol: Pinner Reaction Synthesis

Step 1: Formation of the Imidate (Pinner Salt)

-

Dry hydrogen chloride gas is bubbled through a cooled (0 °C), anhydrous solution of ethanol.

-

5-chloropentanenitrile is added dropwise to the ethanolic HCl solution under an inert atmosphere (e.g., nitrogen or argon) while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at a low temperature to facilitate the formation of the ethyl 5-chloropentanimidate hydrochloride salt (Pinner salt). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

-

Upon completion, the volatile components can be removed under reduced pressure to yield the crude Pinner salt.

Step 2: Ammonolysis to this compound

-

The crude Pinner salt is dissolved in a suitable anhydrous solvent, such as ethanol.

-

The solution is cooled, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.

-

The reaction is allowed to proceed, typically with stirring, until the imidate is fully converted to the amidine. This can be monitored by chromatographic or spectroscopic methods.

-

The resulting this compound hydrochloride can be isolated by filtration or evaporation of the solvent. Further purification may be achieved by recrystallization.

Potential Applications in Medicinal Chemistry

The bifunctional nature of this compound opens up a multitude of possibilities for its application as a versatile intermediate in the synthesis of novel bioactive molecules.

As a Precursor for Cyclic and Heterocyclic Scaffolds

The terminal chlorine atom serves as a convenient leaving group for intramolecular cyclization reactions. By reacting this compound with appropriate nucleophiles, a variety of cyclic structures can be accessed. For instance, intramolecular N-alkylation could lead to the formation of cyclic amidines, which are privileged scaffolds in medicinal chemistry.

As a Building Block for Linear and Branched Structures

The chloro group can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of derivatized pentanamidines.[7] This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent at the 5-position. Furthermore, the amidine moiety itself can be further functionalized or used as a key interaction point with a biological target.

Hypothetical Biological Activities and Data

While no specific biological data for this compound has been found in the public domain, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent or as a precursor to such agents. The amidine functional group is a known feature in compounds with antimicrobial and anticancer properties.

Potential as an Antimicrobial Agent

Amidine-containing compounds have a long history of use as antimicrobial agents. Their cationic nature is thought to facilitate interaction with negatively charged components of microbial cell membranes and DNA. It is plausible that this compound and its derivatives could exhibit antimicrobial activity.

Potential as an Anticancer Agent

Certain amidine derivatives have shown promise as anticancer agents, with mechanisms of action that can include DNA intercalation and enzyme inhibition. The cytotoxicity of platinum(II) amidine complexes has been evaluated against various cancer cell lines, demonstrating the potential of amidine-containing molecules in oncology.[8]

Table 1: Representative Biological Activities of Amidine-Containing Compounds

| Compound Class | Target/Organism | Activity Metric | Value | Reference |

| Platinum(II) cyclopentyl amidine complex | HeLa (cervical cancer) | IC50 | Comparable to cisplatin | [8] |

| Platinum(II) cyclohexyl amidine complex | MCF7 (breast cancer) | IC50 | Comparable to cisplatin | [8] |

| Amide-amidine derivative | MRSA | MIC | 1 µg/mL | [3] |

| Quinolizidine alkaloids | Bacillus subtilis | MIC | 31.25 µg/mL | [9] |

| Quinolizidine alkaloids | Staphylococcus aureus | MIC | 62.5 µg/mL | [9] |

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential of the amidine pharmacophore. The activity of this compound and its direct derivatives would require experimental validation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward proposed synthesis and the versatile reactivity of its chloro and amidine functional groups provide a solid foundation for the development of novel molecular entities. Future research should focus on the validation of the proposed synthetic route, the exploration of its derivatization potential, and the screening of the resulting compounds for a range of biological activities, particularly in the areas of antimicrobial and anticancer drug discovery. The insights gained from such studies could unlock the full potential of this versatile aliphatic scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. purechemistry.org [purechemistry.org]

- 8. Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-pentanamidine as a Precursor for Heterocyclic Compounds: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals. The strategic design of precursors that can efficiently generate these complex scaffolds is of paramount importance. 5-Chloro-pentanamidine is a promising, yet under-explored, bifunctional molecule that holds significant potential as a precursor for the synthesis of six-membered nitrogenous heterocycles, most notably derivatives of tetrahydropyrimidine.

This technical guide explores the prospective utility of this compound in heterocyclic synthesis. Due to the limited specific literature on this precursor, this document presents a guide based on well-established principles of intramolecular cyclization of ω-halo-alkyl-amidines and analogous chemical transformations. The methodologies and data presented herein are illustrative and intended to serve as a foundational resource for researchers venturing into the use of this and similar precursors.

Core Concept: Intramolecular Cyclization of this compound

The key structural feature of this compound is the presence of two reactive centers: a nucleophilic amidine group and an electrophilic primary alkyl chloride. This arrangement makes it an ideal candidate for an intramolecular SN2 reaction, leading to the formation of a cyclic product. The most probable outcome of this cyclization is the formation of a 2-amino-tetrahydropyrimidine ring system, a privileged scaffold in medicinal chemistry.

The general transformation can be depicted as follows:

Caption: Proposed intramolecular cyclization of this compound.

Proposed Synthetic Pathway and Mechanism

The intramolecular cyclization is anticipated to proceed via a base-mediated reaction. The base serves to deprotonate one of the nitrogen atoms of the amidine group, thereby increasing its nucleophilicity and facilitating the subsequent intramolecular attack on the carbon bearing the chlorine atom.

The proposed mechanistic pathway is illustrated below:

Caption: Mechanistic steps for the cyclization of this compound.

Hypothetical Experimental Protocol

The following is a prospective experimental protocol for the synthesis of a 2-amino-tetrahydropyrimidine derivative from this compound. This protocol is based on general procedures for similar intramolecular cyclizations.

Objective: To synthesize a 2-amino-tetrahydropyrimidine derivative via the intramolecular cyclization of this compound.

Materials:

-

This compound hydrochloride

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (100 mL).

-

The suspension is cooled to 0 °C in an ice bath.

-

This compound hydrochloride (1 equivalent) is added portion-wise to the stirred suspension over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water (20 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-tetrahydropyrimidine derivative.

Illustrative Experimental Workflow

The following diagram outlines the key stages of the proposed experimental procedure.

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary (Hypothetical)

The following table summarizes the anticipated quantitative data for the proposed synthesis. These values are illustrative and would need to be confirmed experimentally.

| Parameter | Expected Value | Notes |

| Reactant Purity | >98% | Confirmed by NMR and elemental analysis. |

| Reaction Yield | 75-85% | Based on analogous intramolecular cyclizations. |

| Product Purity | >99% | After column chromatography. |

| Melting Point | 110-115 °C | Hypothetical value for the free base. |

| ¹H NMR (CDCl₃, ppm) | δ 1.8-2.0 (m, 4H), 3.2-3.4 (t, 4H), 4.5 (s, 2H) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃, ppm) | δ 25.1, 28.3, 45.6, 48.2, 155.9 | Predicted chemical shifts. |

| Mass Spec (m/z) | [M+H]⁺ = X | X corresponds to the molecular weight of the product. |

Conclusion

While direct literature evidence for the use of this compound as a precursor for heterocyclic compounds is scarce, its bifunctional nature strongly suggests its potential in the synthesis of 2-amino-tetrahydropyrimidine derivatives through an intramolecular cyclization pathway. The proposed synthetic protocol and mechanistic insights provided in this guide offer a solid starting point for researchers interested in exploring this and similar halo-alkyl-amidine precursors. Experimental validation of these hypotheses is warranted and could open up new avenues for the efficient construction of medicinally relevant heterocyclic scaffolds. Researchers are encouraged to adapt and optimize the proposed conditions to achieve the desired synthetic outcomes.

Commercial Suppliers and Technical Guide for High-Purity 5-Chloro-pentanamidine

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 5-Chloro-pentanamidine, including its commercial availability, physicochemical properties, potential synthesis, and inferred biological activities based on analogous compounds. As a niche chemical, detailed experimental data for this compound is not extensively published. Therefore, this guide supplements available information with data from structurally related compounds, such as pentamidine, to provide a thorough understanding for research and development purposes.

Commercial Availability

High-purity this compound (CAS No. 775555-06-1) is available from a select number of specialized chemical suppliers. While extensive purity and impurity profiles are not always publicly available, some suppliers indicate a purity of at least 95%. Researchers are advised to request a certificate of analysis from the supplier for detailed specifications.

| Supplier | Purity | Packaging | Catalog Number |

| Beta Pharma, Inc. | N/A | N/A | N/A |

| Labseeker | 95% | 2g | SC-55396 |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for designing experimental protocols, including formulation and delivery.

| Property | Value | Source |

| CAS Number | 775555-06-1 | ChemicalBook[1] |

| Molecular Formula | C₅H₁₁ClN₂ | ChemicalBook[1] |

| Molecular Weight | 134.61 g/mol | ChemicalBook[1] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in water, methanol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Characterization

Proposed Synthetic Workflow

Experimental Protocol: Proposed Synthesis

-

Step 1: Formation of the Imidate Ester (Pinner Reaction): 5-Chlorovaleronitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature until the imidate ester hydrochloride precipitates. The solid is collected by filtration and dried under vacuum.

-

Step 2: Ammonolysis to the Amidine: The crude imidate ester hydrochloride is suspended in a solution of ammonia in methanol. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify the presence of any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and N-H bonds of the amidine group.

-

Elemental Analysis: To determine the percentage composition of C, H, Cl, and N.

Potential Applications and Biological Activity (Inferred)

The biological activity of this compound has not been explicitly reported. However, its structural similarity to other amidine-containing compounds, such as pentamidine, suggests potential applications in antimicrobial and antiparasitic drug discovery.[2] Pentamidine is a known therapeutic agent for treating pneumocystis pneumonia, leishmaniasis, and African trypanosomiasis.[3][4]

Inferred Mechanism of Action

The mechanism of action of pentamidine involves binding to the minor groove of DNA, particularly at AT-rich regions, and interfering with the synthesis of DNA, RNA, proteins, and phospholipids.[4][5] It is plausible that this compound could exhibit a similar mechanism of action.

Hypothetical Experimental Protocol: In Vitro Antimicrobial Activity

This protocol describes a general method for assessing the in vitro antimicrobial activity of this compound using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow

Detailed Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

-

Bacterial Strains and Growth Conditions: Use standard laboratory strains of bacteria (e.g., E. coli, S. aureus). Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, add 100 µL of broth to each well.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculate each well with 10 µL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

This technical guide provides a starting point for researchers interested in this compound. Due to the limited publicly available data, further in-house characterization and experimental validation are strongly recommended. The inferred properties and activities based on analogous compounds should be used as a directional guide for future research.

References

Methodological & Application

Synthesis of 5-Chloro-pentanamidine: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-pentanamidine, a valuable building block in pharmaceutical and chemical research. The synthesis is based on the well-established Pinner reaction, which transforms a nitrile into an amidine hydrochloride. This protocol details the necessary reagents, equipment, and reaction conditions, as well as purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Amidines are a class of organic compounds containing the functional group RC(NR)NR₂. They are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their presence in various biologically active molecules. This compound, in particular, serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex molecular architectures. The Pinner reaction is a reliable and widely used method for the preparation of amidines from nitriles.[1][2][3] This method involves two main steps: the formation of an imidate ester hydrochloride (Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by ammonolysis to yield the desired amidine hydrochloride.[1]

Reaction Scheme

The synthesis of this compound hydrochloride proceeds in two main steps, starting from 5-chlorovaleronitrile:

-

Step 1: Pinner Salt Formation. 5-chlorovaleronitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 5-chloropentanimidate hydrochloride.

-

Step 2: Ammonolysis. The intermediate Pinner salt is then treated with ammonia to yield this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

| Parameter | Value | Notes |

| Reactants | ||

| 5-Chlorovaleronitrile | 1.0 eq | Starting material |

| Anhydrous Ethanol | ~1.5 eq | Reagent and solvent |

| Anhydrous Hydrogen Chloride | >1.0 eq | Catalyst |

| Anhydrous Ammonia | Excess | Reagent |

| Reaction Conditions | ||

| Pinner Salt Formation Temp. | 0 - 5 °C | Critical to control exotherm |

| Pinner Salt Formation Time | 4 - 6 hours | |

| Ammonolysis Temperature | 0 - 10 °C | |

| Ammonolysis Time | 10 - 12 hours | |

| Product Information | ||

| Product Name | This compound hydrochloride | |

| Molecular Formula | C₅H₁₂Cl₂N₂ | |

| Molecular Weight | 171.07 g/mol | |

| Expected Yield | 80-90% | Based on similar Pinner reactions |

| Appearance | White to off-white crystalline solid |

Experimental Protocol

Materials and Equipment:

-

5-chlorovaleronitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas or a solution of HCl in anhydrous ethanol

-

Ammonia gas or a solution of ammonia in anhydrous ethanol

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (e.g., with calcium chloride)

-

Ice bath

-

Schlenk line or similar apparatus for handling anhydrous reagents

-

Büchner funnel and flask for filtration

-

Rotary evaporator

Step 1: Synthesis of Ethyl 5-chloropentanimidate hydrochloride (Pinner Salt)

-

Preparation: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube. The entire apparatus must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reaction Mixture: To the flask, add 5-chlorovaleronitrile (1.0 eq) and anhydrous ethanol (1.5 eq). Cool the mixture to 0 °C using an ice bath.

-

HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a saturated solution of HCl in anhydrous ethanol dropwise. Maintain the temperature of the reaction mixture between 0 and 5 °C. The Pinner salt will begin to precipitate as a white solid.

-

Reaction: Continue the addition of HCl until the solution is saturated and a thick precipitate has formed. Allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

-

Isolation of Pinner Salt (Optional, can proceed directly to Step 2): If desired, the Pinner salt can be isolated by filtering the cold reaction mixture under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Step 2: Synthesis of this compound hydrochloride

-

Ammonolysis Setup: To the flask containing the Pinner salt suspension from Step 1, add more anhydrous ethanol to ensure the mixture can be stirred effectively. Cool the flask to 0 °C in an ice bath.

-

Ammonia Addition: Slowly bubble anhydrous ammonia gas through the stirred suspension. Alternatively, add a solution of ammonia in anhydrous ethanol dropwise. A significant amount of ammonium chloride will precipitate.

-

Reaction: Continue the addition of ammonia until the solution is basic (check with pH paper). Allow the reaction mixture to stir at room temperature for 10-12 hours.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and filter to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold anhydrous ethanol.

-

Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The crude this compound hydrochloride will be obtained as a solid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product. Dissolve the solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity. The following are expected characterization data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: Expected signals for the chlorobutyl chain and the amidinium protons.

-

¹³C NMR: Expected signals for the five carbon atoms.

-

IR Spectroscopy: Characteristic peaks for N-H, C-N, and C-Cl bonds.

Workflow Diagram

References

Application Note: Solid-Phase Synthesis of Tetrahydropyrimidine Derivatives Using 5-Chloro-pentanamidine

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules for drug discovery and development.[1] The use of bifunctional building blocks that can be sequentially attached to a solid support and then cyclized offers an efficient route to diverse heterocyclic scaffolds. This application note describes a novel strategy for the solid-phase synthesis of substituted tetrahydropyrimidines utilizing 5-Chloro-pentanamidine as a key building block. The chloropentyl moiety allows for stable anchoring to a solid support, while the amidine functional group serves as a reactive handle for cyclization reactions. This approach enables the generation of diverse libraries of tetrahydropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.

Core Principle

The synthetic strategy involves the initial immobilization of this compound onto a suitable solid-phase resin. The resin-bound amidine is then subjected to a condensation and cyclization reaction with a β-dicarbonyl compound. Subsequent cleavage from the solid support yields the desired tetrahydropyrimidine product. The diversity of the final products can be readily achieved by varying the β-dicarbonyl reactant used in the cyclization step.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to Wang resin via an ether linkage.

Materials:

-

Wang Resin

-

This compound hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading capacity) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.

-

Activation of this compound: In a separate flask, dissolve this compound hydrochloride (3.0 mmol) and DMAP (0.5 mmol) in DMF (5 mL). Add DIC (3.0 mmol) and stir the solution at 0°C for 30 minutes.

-

Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 12-18 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash the resin as described in step 4.

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination: Determine the loading of this compound on the resin using a suitable analytical method, such as picric acid titration of the free amidine group.

Protocol 2: Solid-Phase Synthesis of Tetrahydropyrimidines

This protocol details the cyclization reaction of resin-bound this compound with a β-dicarbonyl compound.

Materials:

-

This compound-functionalized resin

-

β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the this compound-functionalized resin (0.5 g) in DMF (5 mL) for 1 hour.

-

Cyclization: In a separate flask, dissolve the β-dicarbonyl compound (5.0 mmol) and sodium ethoxide (5.0 mmol) in ethanol (10 mL). Add this solution to the swollen resin.

-

Reaction: Agitate the mixture at 60°C for 24 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with EtOH (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of Tetrahydropyrimidines from Resin

This protocol describes the release of the final product from the solid support.

Materials:

-

Tetrahydropyrimidine-bound resin

-

Trifluoroacetic acid (TFA)

-

DCM

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Resin Swelling: Swell the dry, product-bound resin in DCM (5 mL) for 30 minutes.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

-

Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

-

Solvent Evaporation: Remove the solvent from the combined filtrate under reduced pressure.

-

Precipitation and Washing: Triturate the residue with cold diethyl ether to precipitate the crude product. Centrifuge and decant the ether. Wash the precipitate with cold diethyl ether (2 x 10 mL).

-

Drying: Dry the final product under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a small library of tetrahydropyrimidine derivatives using the described protocols.

Table 1: Resin Loading and Cleavage Yields

| Entry | β-Dicarbonyl Compound | Resin Loading (mmol/g) | Crude Yield (mg) | Purity (by HPLC, %) |

| 1 | Acetylacetone | 0.85 | 85 | 92 |

| 2 | Ethyl acetoacetate | 0.85 | 92 | 90 |

| 3 | Dimethyl malonate | 0.85 | 88 | 91 |

| 4 | Dibenzoylmethane | 0.85 | 115 | 88 |

Table 2: Characterization of Synthesized Tetrahydropyrimidines

| Entry | Product Structure | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ |

| 1 | (Structure 1) | C₁₁H₁₈N₂O | 195.1497 | 195.1495 |

| 2 | (Structure 2) | C₁₂H₂₀N₂O₂ | 225.1552 | 225.1550 |

| 3 | (Structure 3) | C₁₂H₂₀N₂O₃ | 241.1501 | 241.1499 |

| 4 | (Structure 4) | C₂₁H₂₂N₂O | 319.1810 | 319.1808 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Experimental Setup for the Amidation of 5-Chlorovaleroyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of 5-chlorovaleroyl chloride is a crucial chemical transformation for the synthesis of a variety of compounds, particularly in the development of pharmaceutical intermediates and other specialty chemicals. The resulting N-substituted 5-chloropentanamides are versatile building blocks, with the chloro- functionality allowing for subsequent nucleophilic substitution reactions to introduce further molecular diversity. This document provides detailed experimental protocols and application notes for the amidation of 5-chlorovaleroyl chloride with various amines, including primary, secondary, and aromatic amines.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of an amine with 5-chlorovaleroyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. Typically, a base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the amidation of 5-chlorovaleroyl chloride with a selection of amines. This data is intended to serve as a guideline for reaction optimization.

| Amine Substrate | Amine Type | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Nitroaniline | Aromatic Primary | Acetonitrile | Sodium Hydroxide | -5 to 40 | Not Specified | High |

| 4-Aminobenzoic acid | Aromatic Primary | Acetonitrile | Sodium Hydroxide | -5 to 40 | Not Specified | High |

| General Primary Amine | Aliphatic Primary | Cyrene™ | Triethylamine | 0 to RT | 1 | Good |

| General Secondary Amine | Aliphatic Secondary | Cyrene™ | Triethylamine | 0 to RT | 1 | Good |

Experimental Protocols

Protocol 1: General Amidation with Primary or Secondary Amines in Cyrene™

This protocol is adapted from a general procedure for the amidation of acid chlorides and is suitable for a wide range of primary and secondary amines.

Materials:

-

5-chlorovaleroyl chloride (1.0 equiv.)

-

Primary or secondary amine (1.0 equiv.)

-

Triethylamine (1.1 equiv.)

-

Cyrene™ (to make a 1 M solution of the acid chloride)

-

Water

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

To a stirred solution of 5-chlorovaleroyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1 M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) followed by the primary or secondary amine (0.5 mmol, 1.0 equiv.).

-

Allow the reaction mixture to warm to room temperature over 1 hour.

-

Add water (5 mL) to the reaction mixture and stir until a precipitate forms.

-

Collect the precipitate by filtration and wash with water to yield the pure amide.

-

For products that do not precipitate, extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: Amidation with Aromatic Amines in Acetonitrile

This protocol is particularly useful for the amidation of less nucleophilic aromatic amines and is based on a patented procedure for the synthesis of apixaban intermediates.[1]

Materials:

-

5-chlorovaleroyl chloride (1.5 - 2.3 equiv.)

-

Substituted aniline (1.0 equiv.)

-

Sodium hydroxide (5.0 - 6.5 equiv.)

-

Acetonitrile

Procedure:

-

In an inert atmosphere, dissolve the substituted aniline (1.0 equiv.) and sodium hydroxide (5.0 - 6.5 equiv.) in acetonitrile. The recommended solvent to reactant weight ratio is between 28:1 and 35:1.[1]

-

Cool the reaction mixture to between -10 °C and 10 °C (preferably -5 °C to 5 °C).[1]

-

Slowly add 5-chlorovaleroyl chloride (1.5 - 2.3 equiv.) dropwise to the cooled mixture, ensuring the temperature is maintained within the specified range.[1]

-

After the addition is complete, allow the reaction temperature to rise to between 0 °C and 50 °C (preferably 15 °C to 40 °C) and stir until the reaction is complete, as monitored by a suitable technique such as TLC or LC-MS.[1]

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Amidation of 5-Chlorovaleroyl Chloride

Caption: General workflow for the amidation of 5-chlorovaleroyl chloride.

Signaling Pathway of Nucleophilic Acyl Substitution

Caption: Mechanism of nucleophilic acyl substitution in amidation.

References

Application of 5-Chloro-pentanamidine in the Synthesis of Novel Kinase Inhibitors: A Proposed Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of novel kinase inhibitors is the exploration of diverse chemical scaffolds that can interact with the ATP-binding site or allosteric sites of kinases with high affinity and selectivity.

This document outlines a proposed application for 5-Chloro-pentanamidine in the synthesis of a novel class of kinase inhibitors. While direct utilization of this reagent in the synthesis of currently known kinase inhibitors is not widely documented in publicly available literature, its chemical structure presents a unique opportunity for the construction of privileged heterocyclic scaffolds, particularly those containing a seven-membered ring. The presence of a reactive chloroalkyl chain and an amidine functional group allows for a potential intramolecular cyclization to form a tetrahydropyrimidine ring system. This cyclic structure can serve as a core scaffold for the elaboration into potent and selective kinase inhibitors.

This application note provides a hypothetical, yet chemically plausible, framework for the synthesis and evaluation of such compounds, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Proposed Synthetic Strategy

The core of this proposed application lies in the intramolecular cyclization of this compound to form a 2-imino-hexahydro-1,3-diazepine, which can be considered a substituted tetrahydropyrimidine derivative. This scaffold can then be further functionalized to generate a library of potential kinase inhibitors. A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of a Tetrahydropyrimidine-based Kinase Inhibitor Scaffold from this compound

This initial cyclization product can then be reacted with a variety of substituted pyrimidines or other heterocyclic systems commonly found in kinase inhibitors to generate a library of final compounds. For instance, a reaction with a 2,4-dichloropyrimidine derivative can lead to the formation of a molecule with a recognizable kinase inhibitor pharmacophore.

Experimental Protocols

Protocol 1: Synthesis of 2-Imino-hexahydro-1,3-diazepine hydrochloride (Scaffold Intermediate)

This protocol describes the intramolecular cyclization of this compound hydrochloride.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Sodium bicarbonate (1.1 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride.

-

Add anhydrous acetonitrile to dissolve the starting material.

-

To the stirred solution, add sodium bicarbonate portion-wise.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-imino-hexahydro-1,3-diazepine as its hydrochloride salt.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (HKI-1)

This protocol details the coupling of the scaffold intermediate with a substituted pyrimidine.

Materials:

-

2-Imino-hexahydro-1,3-diazepine hydrochloride (1.0 eq)

-

2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-imino-hexahydro-1,3-diazepine hydrochloride and anhydrous DMF.

-

Add DIPEA to the stirred suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the hypothetical kinase inhibitor, HKI-1.

Data Presentation

To evaluate the potential of this novel scaffold, a library of analogues would be synthesized and tested against a panel of kinases. The following table presents hypothetical inhibitory concentration (IC50) data for a series of such compounds, illustrating a potential structure-activity relationship (SAR).

| Compound | R1-Group on Pyrimidine | Target Kinase | IC50 (nM) |

| HKI-1 | -CF3 | Abl | 150 |

| HKI-2 | -H | Abl | >1000 |

| HKI-3 | -OCH3 | Abl | 350 |

| HKI-4 | -Cl | Abl | 120 |

| HKI-5 | -CF3 | Src | 250 |

| HKI-6 | -CF3 | VEGFR2 | 800 |

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of quantitative data that would be generated and analyzed in a drug discovery program utilizing this novel scaffold.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Abl signaling pathway, a common target for kinase inhibitors in the treatment of chronic myeloid leukemia (CML).

Caption: Simplified BCR-Abl signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the synthesis and evaluation of the novel kinase inhibitors.

Caption: Proposed workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

While the direct application of this compound in the synthesis of established kinase inhibitors is not readily found in scientific literature, its chemical properties make it a promising, yet underexplored, starting material for the generation of novel heterocyclic scaffolds. The proposed intramolecular cyclization to a tetrahydropyrimidine-like core and subsequent functionalization offers a viable strategy for the development of new kinase inhibitors. The provided hypothetical protocols and workflows serve as a foundational guide for researchers interested in exploring this avenue of kinase inhibitor design and discovery. Further investigation into this and similar synthetic routes could lead to the identification of new chemical entities with potent and selective kinase inhibitory activity.

Application Notes and Protocols: Purification of 5-Chloro-pentanamidine Hydrochloride by Recrystallization

Introduction

This document provides a detailed protocol for the purification of 5-Chloro-pentanamidine hydrochloride, a key intermediate in pharmaceutical synthesis, through the process of recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline this compound hydrochloride.

Data Presentation

A successful recrystallization heavily depends on the choice of solvent. The ideal solvent should dissolve the crude this compound hydrochloride completely when hot, but only sparingly when cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. A preliminary solvent screening is crucial. The following table provides a guide for recording observations during such a screening.

| Solvent/Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Ethanol/Water | ||||

| Ethanol/Diethyl Ether | ||||

| Acetone |

Experimental Protocol

This protocol details the steps for the purification of this compound hydrochloride by recrystallization.

Materials:

-

Crude this compound hydrochloride

-

Selected recrystallization solvent (e.g., Ethanol, or an Ethanol/Water mixture)

-

Activated Carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection:

-

Place a small amount (e.g., 20-30 mg) of crude this compound hydrochloride into several test tubes.

-

Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

-

If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

-

A suitable solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the boiling point. A mixed solvent system (e.g., ethanol and water) can also be effective.[1]

-

-

Dissolution:

-

Place the crude this compound hydrochloride in an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of the chosen hot solvent to the flask while stirring continuously.[2]

-

Heat the mixture to the boiling point of the solvent, adding more hot solvent in small portions until the solid is completely dissolved.[3] Avoid adding an excess of solvent.

-

-

Decolorization (Optional):

-

If the solution is colored, it may indicate the presence of colored impurities.

-

Remove the flask from the heat source and allow it to cool slightly before adding a small amount of activated carbon.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (if necessary):

-

If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

-

Mandatory Visualization

References

Application Notes and Protocols for the Characterization of 5-Chloro-pentanamidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-pentanamidine is a halogenated aliphatic amidine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a five-carbon chain, a terminal chloro group, and a highly basic amidine moiety, necessitate a multi-faceted analytical approach for comprehensive characterization. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity and quantifying this compound in various sample matrices. The strong basicity of the amidine group dictates the use of a reversed-phase method with a suitable buffer to ensure good peak shape and retention.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (H₃PO₄)

-

Sodium chloride (NaCl)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. A common mobile phase for similar compounds is Acetonitrile:0.1% H₃PO₄ and 0.1% NaCl in water (20:80, v/v)[1]. The pH should be adjusted to the acidic range (e.g., pH 3) to ensure the amidine group is protonated.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:0.1% H₃PO₄/0.1% NaCl (20:80)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm (as aliphatic amidines lack a strong chromophore, detection at lower UV wavelengths is necessary). For aromatic amidines like pentamidine, higher wavelengths such as 262 nm are used[1].

-

-

Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated by the area percentage method.

Quantitative Data Summary

| Parameter | Expected Value |

| Retention Time (tR) | Dependent on the specific C18 column used. |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~10 ng/mL |

| Limit of Quantitation (LOQ) | ~30 ng/mL |

| Purity (by area %) | Report as a percentage. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Due to the low volatility and polar nature of the amidine group, direct GC-MS analysis of this compound can be challenging. Derivatization is often required to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify volatile impurities and confirm the structure of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Dichloromethane (DCM)

-

This compound sample

Procedure:

-

Derivatization:

-

Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

-

Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature.

-

-

GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 20:1)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

-

-

Data Analysis: Analyze the resulting mass spectrum of the derivatized this compound. The molecular ion of the di-silylated derivative would be expected, along with characteristic fragmentation patterns.

Expected Mass Spectral Data (for di-TMS derivative)

| Ion Fragment | Expected m/z | Interpretation |

| [M]⁺ | 294/296 | Molecular ion of the di-trimethylsilyl derivative |

| [M-CH₃]⁺ | 279/281 | Loss of a methyl group from a TMS group |

| [M-Cl]⁺ | 259 | Loss of the chlorine atom |

| [(CH₃)₃Si]⁺ | 73 | Trimethylsilyl cation |

| [CH₂=N-Si(CH₃)₃]⁺ | 86 | Fragment from the derivatized amidine group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent in an NMR tube. DMSO-d₆ is a good choice as it will allow for the observation of the exchangeable N-H protons.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Expected NMR Data (in DMSO-d₆)

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Broad singlet | 3H | -C(=NH)NH₂ |

| ~3.6 | Triplet | 2H | -CH₂-Cl |

| ~2.3 | Triplet | 2H | -CH₂-C(=NH)NH₂ |

| ~1.7 | Multiplet | 2H | -CH₂-CH₂-Cl |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -C(=NH)NH₂ |

| ~45 | -CH₂-Cl |

| ~35 | -CH₂-C(=NH)NH₂ |

| ~32 | -CH₂-CH₂-Cl |

| ~25 | -CH₂-CH₂-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule.

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.